Pentafluoropropanol

Diffusion coefficient PFG-NMR Aqueous solution

Pentafluoropropanol (2,2,3,3,3-pentafluoro-1-propanol, CAS 28302-70-7, also referenced as 422-05-9) is a partially fluorinated primary alcohol characterized by a C3 backbone bearing five fluorine atoms and a single hydroxyl group. This compound exhibits a molecular weight of 150.05 g/mol, a density of 1.505 g/mL at 25 °C, a boiling point of 80-81 °C, and a flash point of 11.6 °C, with solubility in water measured at 21.9 g/L at 25 °C.

Molecular Formula C3H3F5O
Molecular Weight 150.05 g/mol
CAS No. 28302-70-7
Cat. No. B8783277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropanol
CAS28302-70-7
Molecular FormulaC3H3F5O
Molecular Weight150.05 g/mol
Structural Identifiers
SMILESC(C(C(O)(F)F)(F)F)F
InChIInChI=1S/C3H3F5O/c4-1-2(5,6)3(7,8)9/h9H,1H2
InChIKeyCOWKRCCNQSQUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropanol (CAS 28302-70-7) Technical Overview for Scientific Procurement


Pentafluoropropanol (2,2,3,3,3-pentafluoro-1-propanol, CAS 28302-70-7, also referenced as 422-05-9) is a partially fluorinated primary alcohol characterized by a C3 backbone bearing five fluorine atoms and a single hydroxyl group. This compound exhibits a molecular weight of 150.05 g/mol, a density of 1.505 g/mL at 25 °C, a boiling point of 80-81 °C, and a flash point of 11.6 °C, with solubility in water measured at 21.9 g/L at 25 °C [1][2][3]. As a member of the fluorinated alcohol class, pentafluoropropanol combines strong hydrogen-bond donor capability with low nucleophilicity, enabling its use as a reaction medium, promoter, and derivatization reagent in organic synthesis and analytical chemistry [4]. However, these general class characteristics do not distinguish it from close analogs such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP); the subsequent sections present quantitative evidence of where this specific compound provides verifiable differentiation.

Why Pentafluoropropanol Cannot Be Freely Substituted with Other Fluorinated Alcohols


Fluorinated alcohols exhibit a wide range of physicochemical properties—including acidity, hydrogen-bond donor strength, lipophilicity, and diffusional behavior in aqueous media—that are exquisitely sensitive to the degree and pattern of fluorination [1][2]. These parameters directly dictate performance in solvent-mediated reactions, derivatization efficiency, and environmental partitioning. Pentafluoropropanol (PFP) occupies a specific intermediate position between lighter fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and heavier analogs like hexafluoroisopropanol (HFIP) or heptafluorobutanol (HFB), with a unique combination of pKa, aqueous diffusion coefficient, and conformational flexibility that cannot be replicated by simply adjusting volume or concentration of another species [3][4][5]. The quantitative evidence below demonstrates that substitution without prior validation risks compromising reaction kinetics, chromatographic resolution, or model accuracy.

Quantitative Differentiation Evidence for Pentafluoropropanol vs. Closest Analogs


Aqueous Diffusion Coefficient: Pentafluoropropanol vs. Trifluoroethanol and Heptafluorobutanol

Pentafluoropropanol (PFP) exhibits an aqueous intra-diffusion coefficient intermediate between the smaller trifluoroethanol (TFE) and the larger heptafluorobutanol (HFB). At 298 K in dilute aqueous solution (mole fraction x ≈ 0.002), the intra-diffusion coefficient of PFP was measured at 0.85 × 10⁻⁹ m²/s, compared to 1.02 × 10⁻⁹ m²/s for TFE and 0.73 × 10⁻⁹ m²/s for HFB under identical conditions [1][2]. This 17% reduction relative to TFE and 16% increase relative to HFB positions PFP as a distinct mobility marker for studying mass transport in fluorinated surfactant systems.

Diffusion coefficient PFG-NMR Aqueous solution Fluorinated alcohol

Acidity (pKa): Pentafluoropropanol vs. Trifluoroethanol and Hexafluoroisopropanol

The calculated pKa of pentafluoropropanol is 12.52 [1], which is essentially identical to trifluoroethanol (TFE, pKa ≈ 12.4-12.5) [2] but substantially higher (less acidic) than hexafluoroisopropanol (HFIP, pKa ≈ 9.3) [3]. This places PFP in the same weak acidity class as TFE, while HFIP's significantly lower pKa makes it a much stronger hydrogen-bond donor and acid catalyst. For applications requiring TFE-like proton availability without the volatility and lower molecular weight of TFE, PFP offers a direct substitution path with retention of acid-base behavior.

pKa Acidity Hydrogen-bond donor Fluorinated alcohol

Physical Property Profile: Pentafluoropropanol vs. Trifluoroethanol and Hexafluoroisopropanol

Pentafluoropropanol occupies a distinct physical property niche compared to its closest fluorinated alcohol analogs. With a boiling point of 80-81 °C, density of 1.505 g/mL (25 °C), and flash point of 11.6 °C [1][2], PFP is less volatile than TFE (bp 73.6 °C, flash point 29 °C closed cup) [3], yet more volatile than HFIP (bp 58.5 °C) [4]—an unusual inversion where the heavier PFP boils higher than the lighter HFIP due to intermolecular hydrogen-bonding differences. Its density is approximately 10% higher than TFE (1.39 g/mL) and comparable to HFIP (1.596 g/mL), while its water solubility (21.9 g/L) is significantly lower than TFE (miscible) and HFIP (miscible), reflecting enhanced hydrophobic character.

Boiling point Density Flash point Physicochemical properties

Conformational Complexity and Hydrogen-Bonding Network: Pentafluoropropanol vs. Simpler Fluorinated Alcohols

Rotational spectroscopy studies reveal that the pentafluoropropanol (PFP) monomer exists in five distinct conformations (four mirror-imaged pairs and an achiral form), arising from the increased degrees of freedom of its C3 backbone compared to smaller fluorinated alcohols [1][2]. This conformational multiplicity is not present in trifluoroethanol (TFE, C2 backbone, fewer conformers) or hexafluoroisopropanol (HFIP, secondary alcohol, different conformational landscape). Upon complexation with a single water molecule, PFP forms multiple distinct hydrogen-bonded structures with observable tunneling splittings attributed to exchange of bonded and non-bonded water hydrogen atoms—a dynamic behavior that modulates its effective polarity and hydrogen-bond donor accessibility [1]. This intrinsic flexibility influences its behavior as a solvent and its interactions with solutes in ways that simpler, conformationally restricted fluorinated alcohols cannot replicate.

Conformational landscape Rotational spectroscopy Hydrogen bonding Large amplitude motion

Validated Application Scenarios for Pentafluoropropanol Based on Quantitative Evidence


Fluorinated Surfactant Research and Aqueous Diffusion Studies

When studying the diffusion behavior of partially fluorinated surfactants in aqueous environments, pentafluoropropanol (PFP) serves as a model solute with well-characterized intra-diffusion coefficients [1][2]. Its intermediate molecular weight and fluorination degree (C3, five F atoms) provide a distinct data point between the widely studied TFE (C2, three F atoms) and HFB (C4, seven F atoms), enabling systematic investigation of chain-length effects on mass transport without introducing the additional complexity of longer perfluorinated tails. The availability of experimentally measured diffusion coefficients and activation energies [1] makes PFP a validated reference compound for calibrating molecular dynamics simulations of fluorinated alcohol-water systems.

Derivatization Reagent for GC-MS Analysis of Polar Metabolites

Pentafluoropropanol is established as a derivatization reagent for gas chromatography-mass spectrometry (GC-MS) detection of polar compounds including L-tryptophan, L-kynurenine, serotonin, quinolinic acid, cocaine, and cocaethylene in biological matrices [3]. Its pKa (~12.5) [4] aligns with TFE-class weak acidity, enabling acylation reactions without the excessive acidity of HFIP that could degrade acid-labile analytes. The combination of moderate water solubility (21.9 g/L) and fluorinated character enhances electron-capture detection (ECD) response while maintaining compatibility with aqueous biological sample preparation. This specific balance of properties distinguishes PFP from TFE (higher volatility, lower ECD enhancement) and HFIP (stronger acidity, potential analyte decomposition).

Reaction Medium for Conformationally Sensitive Organic Transformations

The conformational complexity of pentafluoropropanol—documented by five distinct monomeric forms and multiple hydrogen-bonded water complex conformers [5]—suggests utility as a reaction medium where solvation dynamics and entropic contributions are critical. Unlike the conformationally simpler TFE or the secondary alcohol HFIP, PFP's primary hydroxyl group combined with a C3 backbone offers a unique balance of hydrogen-bond donor accessibility and steric environment. While direct comparative reaction yield data are not yet available in the public literature, the fundamental conformational evidence [5] provides a mechanistic rationale for exploring PFP in reactions where solvent conformational entropy influences transition-state stabilization, such as in asymmetric induction or dynamic kinetic resolutions.

Intermediate for Fluorinated Building Block Synthesis

Pentafluoropropanol serves as a versatile synthetic intermediate for producing fluorinated pharmaceuticals, agrochemicals, and specialty polymers [6][7]. Its boiling point of 80-81 °C [8] provides a practical working temperature range for subsequent transformations that is distinct from TFE (bp 73.6 °C) [9] and HFIP (bp 58.5 °C) [10]. The presence of a primary hydroxyl group enables standard derivatization (esterification, etherification, tosylation) to generate fluorinated building blocks, while the C3 backbone offers an additional methylene unit for molecular extension compared to TFE's C2 framework. Patent literature demonstrates its use as a precursor to trifluoromethyl ynamines and fluorinated α-keto ethers , establishing PFP's role in expanding fluorous chemistry scope beyond what is accessible from simpler fluorinated alcohols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentafluoropropanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.